molecular formula C25H27N3O4 B11227051 N-(2-methoxyphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxoquinolin-1(2H)-yl}acetamide

N-(2-methoxyphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxoquinolin-1(2H)-yl}acetamide

Cat. No.: B11227051
M. Wt: 433.5 g/mol
InChI Key: XOMSFYUQFRBPKK-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine moiety and the methoxyphenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group.

Uniqueness

N-(2-METHOXYPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C25H27N3O4/c1-17-11-13-27(14-12-17)25(31)19-15-24(30)28(21-9-5-3-7-18(19)21)16-23(29)26-20-8-4-6-10-22(20)32-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,29)

InChI Key

XOMSFYUQFRBPKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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